molecular formula C13H14N2O5 B2529204 (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 956195-95-2

(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2529204
CAS No.: 956195-95-2
M. Wt: 278.264
InChI Key: YNZIDRBYLJOMPS-JTQLQIEISA-N
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Description

(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a methoxybenzyl group, an imidazolidinone ring, and an acetic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of phenolic groups using 4-methoxybenzyl chloride under ultrasound-promoted conditions . This is followed by the formation of the imidazolidinone ring through cyclization reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for esterification like sulfuric acid. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

Major products formed from these reactions include oxidized derivatives of the methoxybenzyl group, reduced imidazolidinone derivatives, and various esters or amides of the acetic acid moiety.

Scientific Research Applications

(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group may enhance binding affinity, while the imidazolidinone ring can modulate the compound’s reactivity. Pathways involved include inhibition of oxidative enzymes and modulation of signaling cascades related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)butyric acid:

Uniqueness

(S)-2-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group provides enhanced stability and binding properties, while the imidazolidinone ring offers versatility in chemical transformations.

Properties

IUPAC Name

2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)7-15-12(18)10(6-11(16)17)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIDRBYLJOMPS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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